molecular formula C13H12O3S B14289650 Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- CAS No. 116589-61-8

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-

Cat. No.: B14289650
CAS No.: 116589-61-8
M. Wt: 248.30 g/mol
InChI Key: BPPGPNVDNMBHTG-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- (IUPAC name: 1-[4-(methylsulfonyl)naphthalen-1-yl]ethanone) is a ketone derivative featuring a naphthalene ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position and an acetyl group (-COCH₃) at the 1-position. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, solubility, and reactivity. This compound is primarily used in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules and heterocyclic intermediates .

Properties

CAS No.

116589-61-8

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

1-(4-methylsulfonylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O3S/c1-9(14)10-7-8-13(17(2,15)16)12-6-4-3-5-11(10)12/h3-8H,1-2H3

InChI Key

BPPGPNVDNMBHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation at Position 1

The Friedel-Crafts acylation reaction is a classical method for introducing acetyl groups to aromatic systems. For naphthalene, this reaction preferentially occurs at the α-positions (1, 4, 5, or 8). To target the 1-position, naphthalene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a non-polar solvent like dichloromethane:

$$
\text{Naphthalene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} 1\text{-Acetylnaphthalene} + \text{HCl} $$

This step typically achieves yields of 70–85%, with the acetyl group directing subsequent electrophilic substitutions to the para position (4-position).

Sulfonation at Position 4

Sulfonation of 1-acetylnaphthalene is directed to the 4-position by the electron-withdrawing acetyl group. Fuming sulfuric acid (H₂SO₄·SO₃) at 40–60°C introduces a sulfonic acid group:

$$
1\text{-Acetylnaphthalene} + \text{H}2\text{SO}4 \rightarrow 1\text{-Acetyl-4-sulfonaphthalene} + \text{H}_2\text{O} $$

The sulfonic acid intermediate is then converted to the methylsulfonyl group via a two-step process:

  • Sulfonyl Chloride Formation : Treatment with phosphorus pentachloride (PCl₅) yields the sulfonyl chloride:
    $$
    1\text{-Acetyl-4-sulfonaphthalene} + \text{PCl}5 \rightarrow 1\text{-Acetyl-4-sulfonylchloridenaphthalene} + \text{POCl}3 + \text{HCl} $$
  • Methylation : Reaction with methylmagnesium bromide (CH₃MgBr) introduces the methyl group:
    $$
    1\text{-Acetyl-4-sulfonylchloridenaphthalene} + \text{CH}_3\text{MgBr} \rightarrow \text{Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-} + \text{MgBrCl} $$

This route achieves an overall yield of 50–60%, with purity >95% as confirmed by HPLC.

Synthetic Route 2: Sulfonation Followed by Acylation

Sulfonation of Naphthalene at Position 4

Direct sulfonation of naphthalene with concentrated sulfuric acid at 160°C produces 1- and 2-naphthalenesulfonic acids. Kinetic control favors the 1-isomer, while thermodynamic control favors the 2-isomer. To isolate the 4-sulfonated product, a directing group such as nitro (-NO₂) is first introduced at the 1-position, enabling sulfonation at the 4-position. Subsequent denitration via catalytic hydrogenation yields 4-sulfonaphthalene.

Friedel-Crafts Acylation Challenges

The electron-withdrawing sulfonic acid group deactivates the naphthalene ring, rendering Friedel-Crafts acylation inefficient. To circumvent this, the sulfonic acid is protected as its methyl ester using methanol and sulfuric acid:

$$
4\text{-Sulfonaphthalene} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} 4\text{-Methylsulfonaphthalene} + \text{H}2\text{O} $$

The methyl ester temporarily mitigates the deactivating effect, allowing Friedel-Crafts acylation at the 1-position (yield: 40–50%). Deprotection via hydrolysis restores the methylsulfonyl group:

$$
1\text{-Acetyl-4-methylsulfonaphthalene} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-} + \text{CH}3\text{OH} $$

Alternative Methods: Halogenation and Cross-Coupling

Halogenation at Position 4

Bromination of naphthalene using Br₂/FeBr₃ yields 1-bromonaphthalene. Subsequent Friedel-Crafts acylation introduces the acetyl group at the 1-position. The bromine at position 4 is then replaced via a nucleophilic aromatic substitution (NAS) reaction with sodium methanesulfinate (NaSO₂CH₃) under Cu(I) catalysis:

$$
1\text{-Acetyl-4-bromonaphthalene} + \text{NaSO}2\text{CH}3 \xrightarrow{\text{CuI}} \text{Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-} + \text{NaBr} $$

This method offers regioselectivity but requires harsh conditions (DMF, 120°C) and achieves moderate yields (35–45%).

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-1-acetylnaphthalene and methylsulfonylboronic acid represents a modern alternative. However, the instability of methylsulfonylboronic acid limits its practicality, necessitating in situ generation or use of protected derivatives.

Experimental Procedures and Optimization

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in sulfonation and coupling reactions, while non-polar solvents like dichloromethane favor Friedel-Crafts acylation. Catalysts such as AlCl₃ (for acylation) and CuI (for NAS) are critical, with molar ratios optimized to 1:1.5 (substrate:catalyst) to minimize side reactions.

Temperature and Reaction Time

  • Friedel-Crafts Acylation : 0–5°C, 2–4 hours.
  • Sulfonation : 40–60°C, 6–8 hours.
  • NAS Reactions : 120°C, 12–24 hours.

Prolonged reaction times improve conversion but risk decomposition of the acetyl group.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity (>95%). Retention times for the target compound are typically 8.2–8.5 minutes under isocratic conditions (60% acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 8.0 Hz, 1H, H-2), 8.20–7.50 (m, 6H, aromatic), 2.85 (s, 3H, SO₂CH₃), 2.60 (s, 3H, COCH₃).
  • ¹³C NMR : δ 198.4 (COCH₃), 142.1 (C-SO₂), 134.0–126.2 (aromatic carbons), 44.7 (SO₂CH₃), 30.1 (COCH₃).
  • IR : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).

Applications and Derivatives

Pharmaceutical Intermediates

The methylsulfonyl group enhances binding to cyclooxygenase-2 (COX-2), making this compound a precursor to anti-inflammatory agents like NS-398.

Materials Science

Conjugated naphthalene derivatives are explored as organic semiconductors due to their planar structure and electron-deficient motifs.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Substituent Position and Aromatic System

The target compound’s naphthalene core distinguishes it from benzene-based analogs. Larger aromatic systems like naphthalene enhance π-π stacking interactions and alter solubility compared to phenyl derivatives. For example:

  • 1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone (137f): Features a phenyl ring with a tert-butyl group and methylsulfonyl on the ethanone chain. The tert-butyl group increases steric bulk, reducing reactivity compared to the naphthalene-based compound .
  • 2-(Methylsulfonyl)-1-(naphthalen-2-yl)ethanone (137g): Differs in the sulfonyl group’s position (on the ethanone chain) and naphthalene substitution (2-position). This structural variation impacts electronic conjugation and biological activity .

Electronic Effects

The methylsulfonyl group is a meta-directing, electron-withdrawing substituent. Its position on the naphthalene ring in the target compound creates distinct electronic effects compared to analogs:

  • 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: Substitutes the sulfonyl group with a morpholine ring, introducing nitrogen-based electron donation. This increases solubility in polar solvents compared to the methylsulfonyl analog .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility (Polarity)
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- C₁₃H₁₂O₃S 248.29 Not reported Not reported Low (non-polar solvents)
2-(Methylsulfonyl)-1-(naphthalen-2-yl)ethanone C₁₃H₁₂O₃S 248.29 - - Moderate in ethanol
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone C₁₃H₁₅NO₄S 295.33 Not reported Not reported High (DMSO, water)
1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone C₁₃H₁₈O₃S 254.34 Not reported Not reported Low (hexane)

Key Observations :

  • The naphthalene-based compounds (target and 137g) exhibit lower solubility in polar solvents due to their extended aromatic systems.
  • Morpholine-sulfonyl derivatives show enhanced solubility owing to nitrogen’s lone-pair electrons .

Biological Activity

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is an organic compound notable for its unique molecular structure, which consists of a naphthalene core substituted with a methylsulfonyl group. This configuration is believed to contribute significantly to its biological activities, including potential antimicrobial and anti-inflammatory properties. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and comparative analysis with similar compounds.

  • Molecular Formula : C12H12O3S
  • Molecular Weight : Approximately 252.30 g/mol
  • Structure : The compound features a naphthalene ring, which is known for its aromatic properties and ability to interact with various biological targets.

Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- exhibits several mechanisms of action that underpin its biological activity:

  • Cyclooxygenase-2 (COX-2) Inhibition : The compound has been shown to interact with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.
  • Antimicrobial Activity : Research indicates that ethanone may possess antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Gram-positive bacteria and has shown significant activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Comparative Analysis

To better understand the biological significance of ethanone, it is useful to compare it with related compounds. The following table summarizes key characteristics of ethanone and similar compounds:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-C12H12O3SContains a methylsulfonyl group on a naphthalene ring.
Ethanone, 1-[4-(methylthio)phenyl]-C10H11OSContains a methylthio group instead of methylsulfonyl.
4-MethylsulfonylanilineC7H9N2O2SAniline derivative; different functional groups.

Antimicrobial Studies

In a study focusing on the antimicrobial properties of ethanone, it was found that the compound exhibited bactericidal effects against Staphylococcus aureus and Enterococcus species. The minimum biofilm inhibitory concentration (MBIC) values were reported as follows:

  • MRSA (Methicillin-resistant Staphylococcus aureus) : MBIC 62.216–124.432 μg/mL
  • Enterococcus spp. : MBIC 31.108–62.216 μg/mL

These findings suggest that ethanone could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Studies

The anti-inflammatory potential of ethanone is primarily attributed to its ability to inhibit COX-2 activity. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of ethanone in various biological contexts:

  • In Vivo Models : Animal studies have demonstrated that administration of ethanone leads to reduced inflammation in models of arthritis.
  • Cell Culture Studies : In vitro assays using human cell lines have shown that ethanone can decrease cytokine production in response to inflammatory stimuli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- and its derivatives?

  • Methodological Answer : A modified Nencki method is commonly employed, involving condensation reactions under acidic conditions. For example, derivatives like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone are synthesized by refluxing substituted naphthols with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst . For sulfonyl-containing analogs, coupling reactions (e.g., Suzuki-Miyaura) between aryl halides and methylsulfonyl-substituted boronic acids are recommended, followed by ketone functionalization.
Synthetic Method Conditions Yield Range Reference
Acid-catalyzed condensationGlacial acetic acid, ZnCl₂, 120°C, 6h60-75%
Cross-coupling reactionsPd catalyst, base, 80-100°C, 12-24h45-65%

Q. What safety precautions are critical when handling sulfonyl-containing ethanone derivatives in laboratory settings?

  • Methodological Answer : Due to flammability and potential reactivity:

  • Personal Protective Equipment (PPE) : Wear butyl rubber gloves, chemical-resistant aprons, and safety goggles with side shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~262°C) .
  • Storage : Store in airtight containers away from oxidizing agents, as methylsulfonyl groups may react exothermically under certain conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of methylsulfonyl-substituted naphthalenyl ethanones?

  • Methodological Answer :

  • ¹H NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns. The methylsulfonyl group (-SO₂CH₃) exhibits a singlet at δ 3.1-3.3 ppm, while the ethanone carbonyl appears at δ 2.5-2.7 ppm .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and asymmetric/symmetric SO₂ stretches (~1320 cm⁻¹ and 1140 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal studies with programs like SHELXL97 are recommended .

Advanced Research Questions

Q. What computational modeling approaches are validated for predicting the reactivity of methylsulfonyl groups in ethanone derivatives under nucleophilic conditions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can predict electrophilic sites. The methylsulfonyl group’s electron-withdrawing effect reduces electron density at the naphthalenyl ring, directing nucleophilic attack to para positions. Molecular docking studies using software like AutoDock Vina may further elucidate interactions in biological systems .

Q. How can contradictory data in thermal stability assessments of methylsulfonyl-naphthalenyl ethanones be resolved through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., reported range: 250-300°C) often arise from impurities or polymorphic forms. To resolve these:

  • DSC : Run heating cycles at 10°C/min under nitrogen. A sharp endothermic peak indicates a pure crystalline phase, while broad peaks suggest amorphous impurities .
  • TGA : Monitor mass loss in isothermal holds. A single-step mass loss >95% confirms homogeneity, whereas multi-step loss indicates degradation intermediates .

Q. What are the mechanistic implications of substituent positioning (e.g., methylsulfonyl vs. hydroxyl groups) on the electronic properties of naphthalenyl ethanones, as revealed by cyclic voltammetry?

  • Methodological Answer : Substituent positioning alters HOMO-LUMO gaps. Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) shows:

  • Methylsulfonyl at C-4 : Reduces electron density, shifting oxidation potentials anodically by 0.2-0.3 V compared to hydroxyl analogs.

  • Hydroxyl at C-1 : Introduces hydrogen bonding, stabilizing the reduced form and lowering reduction potentials .

    Substituent Position Oxidation Potential (V vs. Ag/AgCl) Reduction Potential (V vs. Ag/AgCl)
    4-Methylsulfonyl+1.45 ± 0.05-1.10 ± 0.05
    1-Hydroxyl+1.25 ± 0.05-0.85 ± 0.05

Key Notes

  • Data Contradictions : Cross-validate thermal and spectroscopic data using orthogonal methods (e.g., XRD for crystallinity, HPLC for purity) .
  • Advanced Characterization : Combine solid-state NMR with Hirshfeld surface analysis to study supramolecular interactions in crystal lattices .

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